molecular formula C21H23NO7S2 B2906400 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE CAS No. 957399-80-3

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE

Cat. No.: B2906400
CAS No.: 957399-80-3
M. Wt: 465.54
InChI Key: GSEMCIQMXPKAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound’s molecular formula is C21H23NO7S2, and it has a molecular weight of 465.54.

Preparation Methods

The synthesis of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves several steps, typically starting with the preparation of the core phenyl and cyclohexyl groups. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the sulfinyl and acetate groups. Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Industrial applications include its use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses .

Comparison with Similar Compounds

Similar compounds include 2-(4-methylsulfonylphenyl) indole derivatives and 2-(4-(methylsulfonyl) phenyl) benzimidazoles. These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their chemical structures and specific biological effects. 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE is unique due to its specific combination of functional groups, which may contribute to its distinct properties and applications .

Properties

IUPAC Name

(4-cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-31(27,28)18-11-12-20(19(13-18)22(24)25)30(26)14-21(23)29-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMCIQMXPKAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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